

A Technical Guide to Azido-PEG5-acid: Commercial Availability, and Applications in Bioconjugation

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Compound of Interest						
Compound Name:	Azido-PEG5-acid					
Cat. No.:	B605864	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Azido-PEG5-acid**, a versatile heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and targeted therapeutics. This document details its commercial availability, key chemical properties, and established experimental protocols for its use in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Commercial Suppliers and Availability

Azido-PEG5-acid is readily available from a range of commercial suppliers, ensuring a stable supply for research and development purposes. The table below summarizes the offerings from several prominent vendors, providing key quantitative data for easy comparison.



Supplier	Catalog Number	Purity	Molecular Weight (g/mol)	CAS Number	Storage Conditions
BroadPharm	BP-21608	>98%	335.4	1425973-16- 5	-20°C
MedchemExp ress	HY-130619	>98%	335.36	1425973-16- 5	-20°C (powder)
Precise PEG	AG-1105	>96%	335.36	1425973-16- 5	-20°C
Glycomindsy nth	GMS-P1049	95-98%	335.36	1425973-16- 5	-20°C
AxisPharm	AP-1021	>95%	335.36	1425973-16- 5	-20°C

Core Applications and Reaction Mechanisms

Azido-PEG5-acid is a valuable tool in bioconjugation due to its two distinct reactive functional groups: a terminal azide group and a carboxylic acid. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.

The primary applications of **Azido-PEG5-acid** are in the construction of complex biomolecules such as ADCs and PROTACs.[1] This is achieved through two key orthogonal reactions:

- Amide Bond Formation: The carboxylic acid moiety can be activated to form a stable amide bond with primary amines, such as those found on the surface of proteins or antibodies. This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": The azide group reacts efficiently and specifically with a terminal alkyne to form a stable triazole linkage. This bio-orthogonal reaction is known for its high yield, selectivity, and biocompatibility.



Experimental Protocols

The following are detailed methodologies for the key experiments involving **Azido-PEG5-acid**.

Activation of Carboxylic Acid and Amide Coupling to a Primary Amine

This two-step protocol first activates the carboxylic acid of **Azido-PEG5-acid** with EDC and NHS to form an amine-reactive NHS ester, which then readily couples with a primary amine-containing molecule.

Materials:

- Azido-PEG5-acid
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
- Amine-containing molecule (e.g., protein, peptide)
- · Desalting columns

Procedure:

- Activation of Azido-PEG5-acid:
 - Dissolve Azido-PEG5-acid in Activation Buffer to a final concentration of 10 mM.
 - Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.



- Add a 2-10 fold molar excess of EDC and NHS/Sulfo-NHS to the Azido-PEG5-acid solution.
- Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
- Amine Coupling:
 - For sensitive applications, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.
 - Add the activated Azido-PEG5-NHS ester solution to the amine-containing molecule in Coupling Buffer. The molar ratio of the activated linker to the target molecule should be optimized for the specific application.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- · Quenching and Purification:
 - Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.
 - Purify the conjugate to remove excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of an **Azido-PEG5-acid** conjugate and an alkyne-functionalized molecule.

Materials:

- Azide-functionalized molecule (prepared using the protocol above)
- Alkyne-functionalized molecule
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)



- · Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
- Reaction Buffer: e.g., PBS, pH 7.4, or a mixture of t-BuOH and water

Procedure:

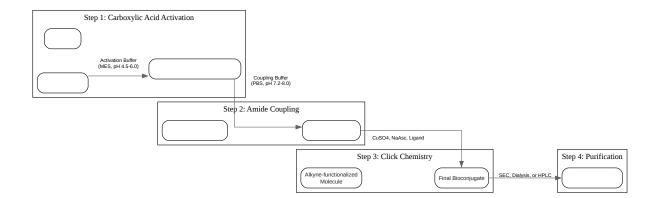
- Reactant Preparation:
 - Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the chosen reaction buffer. A typical molar ratio of azide to alkyne is 1:1 to 1.5:1.
- Catalyst Preparation:
 - Prepare a stock solution of CuSO₄ (e.g., 20 mM in water) and the copper ligand (e.g., 50 mM THPTA in water).
 - Just before use, prepare a premix of the copper sulfate and ligand. A common ratio is 1:5 of CuSO₄ to ligand.
- Click Reaction:
 - To the solution of the azide and alkyne, add the copper/ligand premix. The final concentration of copper is typically in the range of 50 μM to 2 mM.
 - Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
 - Initiate the reaction by adding sodium ascorbate to the reaction mixture. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
 - Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).
- Purification:



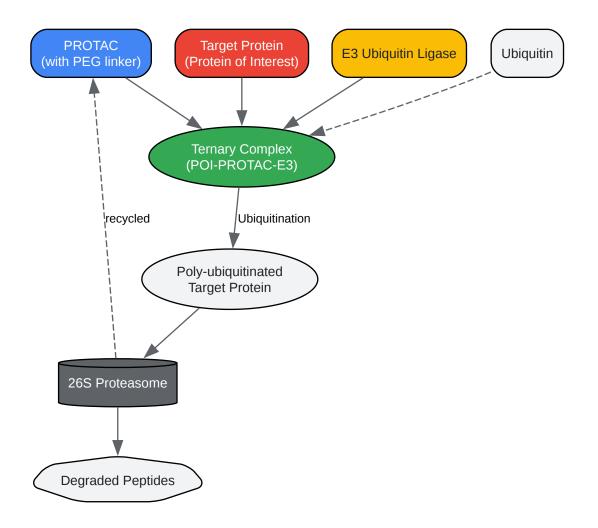
 Purify the resulting triazole-linked conjugate using standard techniques such as sizeexclusion chromatography, dialysis, or HPLC.

Mandatory Visualizations Experimental Workflow: Synthesis of a Bioconjugate using Azido-PEG5-acid

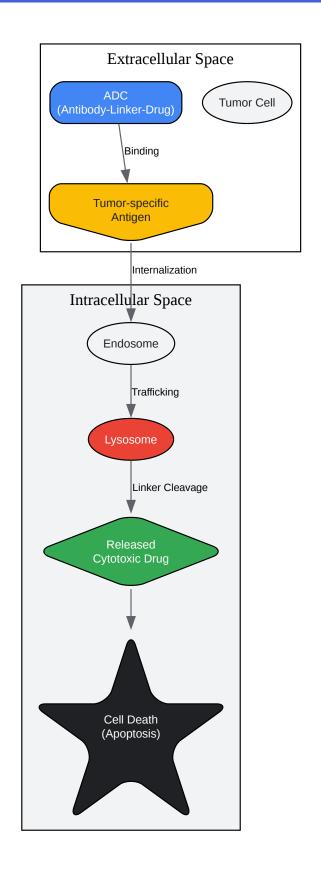












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References

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